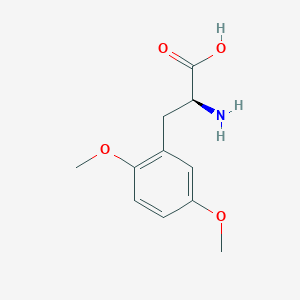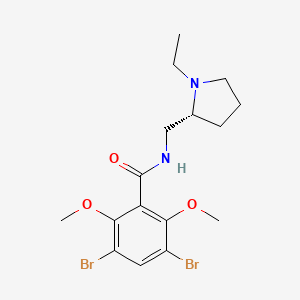![molecular formula C31H45N3O21 B3029696 (2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid CAS No. 754954-71-7](/img/structure/B3029696.png)
(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid" is a complex molecule that appears to be a derivative of a carbohydrate structure with multiple acetamido and nitrophenoxy substituents. This molecule may be related to the field of carbohydrate chemistry and could have potential applications in medicinal chemistry or as a synthetic intermediate.
Synthesis Analysis
The synthesis of complex molecules like the one described often involves multi-step reactions, starting from simpler precursors. The synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is an example of such a process . This method provides good yields without racemization and is compatible with various protecting groups, which could be relevant for the synthesis of the compound . Additionally, the synthesis of nitro, amino, and acetamino derivatives of benzofurans and the use of phenols as nucleophiles in the synthesis of KDN derivatives are examples of synthetic strategies that might be applied to the synthesis of complex carbohydrate derivatives.
Molecular Structure Analysis
The molecular structure of the compound likely includes several stereocenters, as indicated by the (R) and (S) descriptors in its name. The presence of acetamido groups suggests amide linkages, while the nitrophenoxy and hydroxymethyl groups indicate ether and alcohol functionalities, respectively. The synthesis and characterization of related compounds, such as N-acetylneuraminic acid derivatives , provide insights into the stereochemistry and functional group arrangement that could be present in the compound of interest.
Chemical Reactions Analysis
The compound may undergo various chemical reactions typical for its functional groups. For example, the acetamido groups could be involved in acylation or deacylation reactions, while the nitrophenoxy moiety could participate in nucleophilic substitution reactions. The synthesis of N-acetoxy derivatives and their reactions in aqueous solutions provide examples of the reactivity of acetoxy groups, which could be relevant for understanding the chemical behavior of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For instance, the presence of multiple hydroxyl groups could impart hydrophilic character and affect solubility in water and organic solvents. The synthesis of compounds with similar functionalities, such as p-nitrobenzyl derivatives and nitrobenzofurans , can provide insights into the solubility, melting points, and stability of the compound. Additionally, the interactions of carboxylic acids with organic heterocyclic bases and the synthesis of glycosides could inform on the compound's potential for forming cocrystals or conjugates with other molecules.
Applications De Recherche Scientifique
Solubility Studies
Research has shown that the solubility of saccharides, including compounds with similar structures to the one you're interested in, can be significantly affected by the composition of the solvent. For example, studies by (Gong, Wang, Zhang, & Qu, 2012) and (Zhang, Gong, Wang, & Qu, 2012) have explored how the solubility of various saccharides changes in ethanol-water solutions, providing insights into the physicochemical properties of similar complex molecules.
Synthesis and Antimetastatic Activity
Another area of research involves the synthesis of complex molecules and their biological activities. For instance, (Nishimura et al., 1997) synthesized L-Iduronic acid-type 1-N-iminosugars and studied their antimetastatic activity, demonstrating the potential medical applications of complex molecular synthesis.
Application in Directed Evolution
Compounds with complex structures have been used in the directed evolution of enzymes. Research by (Woodhall, Williams, Berry, & Nelson, 2005) focused on synthesizing screening substrates for the directed evolution of sialic acid aldolase, highlighting the role of intricate molecular synthesis in enzyme engineering.
Studies in mTOR Signalling
Research on mTOR signalling pathways, which are crucial in various diseases, has identified specific compounds as potential inhibitors. (Buddham et al., 2022) identified certain compounds in mTOR signalling pathways that could be potential inhibitors, suggesting the relevance of such complex molecules in disease treatment.
Development of C-linked Disaccharide Mimetics
Complex molecules have also been used in synthesizing disaccharide mimetics. (Harding et al., 2003) explored the synthesis of stereoisomeric C-linked disaccharide mimetics, indicating the potential of such molecules in developing novel biomimetics.
Safety And Hazards
This would involve identifying any potential hazards associated with the compound, such as toxicity or flammability.
Orientations Futures
This would involve speculating on potential applications or areas of study for the compound, based on its structure and properties.
I hope this general approach is helpful. If you have more specific questions about a well-known compound, I would be happy to try to help further.
Propriétés
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23+,24-,25+,26+,27+,28+,29-,31+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSJFGKSKBLDR-KOLSOZNPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

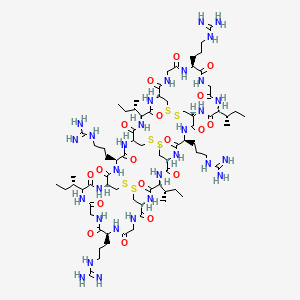

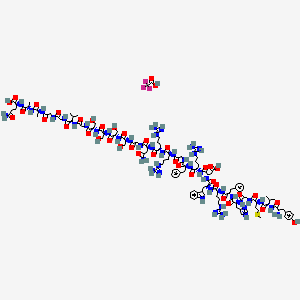
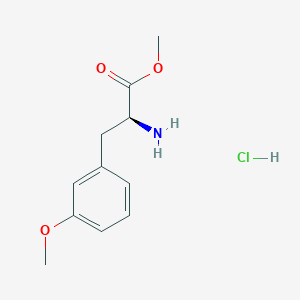

![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3029623.png)
![4-Aminobicyclo[2.2.2]octan-1-ol](/img/structure/B3029625.png)



